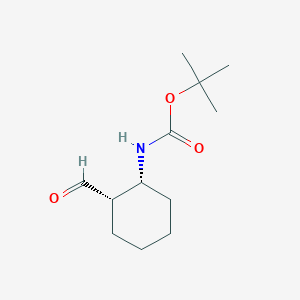

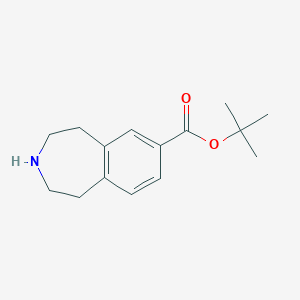

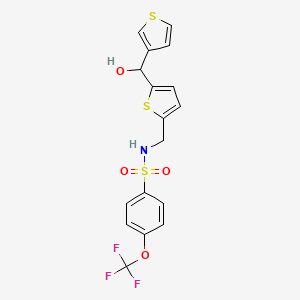

![molecular formula C10H11N3O B2976210 N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide CAS No. 1342974-06-4](/img/structure/B2976210.png)

N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide” is a compound that belongs to the class of imidazo[1,2-a]pyridine analogues . These analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine analogues involves a multistep process . For instance, 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .

Molecular Structure Analysis

The molecular structure of “this compound” includes a fused bicyclic 5,6 heterocycle . This structure has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Mécanisme D'action

Target of Action

The primary target of N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide is Mycobacterium tuberculosis QcrB . QcrB is the b subunit of the electron transport ubiquinol cytochrome C reductase . This protein plays a crucial role in the respiratory chain of Mycobacterium tuberculosis, making it an attractive target for antitubercular agents .

Mode of Action

This compound interacts with its target, QcrB, leading to inhibition of the electron transport chain . This disruption in the electron transport chain inhibits the energy production of the bacteria, leading to its death .

Biochemical Pathways

The compound affects the respiratory chain pathway in Mycobacterium tuberculosis . By inhibiting the QcrB subunit, the compound disrupts the normal function of the electron transport chain, which is essential for the survival and growth of the bacteria .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . The compound has demonstrated potent activity against both replicating and non-replicating strains of the bacteria . It has also shown effectiveness against multi-drug resistant and extensively drug-resistant strains .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide in laboratory experiments is its low cost and high solubility, which makes it ideal for use in a variety of scientific research applications. Additionally, its low toxicity makes it safe to use in a variety of laboratory experiments. However, there are some limitations associated with the use of this compound in laboratory experiments, such as its inability to penetrate cell membranes, which can limit its effectiveness in certain experiments.

Orientations Futures

There are a number of future directions for research involving N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide. One potential direction is to further explore its effects on the cardiovascular system, such as its potential to reduce cholesterol levels and its potential to reduce blood pressure. Additionally, further research could be done to explore the effects of this compound on the nervous system, such as its potential to inhibit MAO, its potential to inhibit glutamate release, and its potential to inhibit dopamine reuptake. Additionally, further research could be done to explore the potential of this compound to penetrate cell membranes, as well as to explore its potential as a drug delivery system. Finally, further research could be done to explore the potential of this compound to interact with other molecules, such as proteins, in order to better understand its potential as a therapeutic agent.

Méthodes De Synthèse

N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide can be synthesized through a variety of methods, including the reaction of dimethylamine with ethyl chloroformate in the presence of a base, such as potassium carbonate. The reaction produces a mixture of the desired product and byproducts, which can be separated by column chromatography. Other methods for synthesis include the reaction of dimethylamine with ethyl chloroformate in the presence of a base, such as potassium carbonate, or the reaction of dimethylamine with ethyl chloroformate in the presence of an acid, such as hydrochloric acid.

Applications De Recherche Scientifique

N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide has been used in a variety of scientific research applications, including cell culture studies, drug screening, and enzyme assays. It has also been used to study the effects of various drugs on cells, as well as to study the effects of various drugs on enzymes. It has also been used to study the effects of various drugs on the nervous system, as well as to study the effects of various drugs on the cardiovascular system.

Analyse Biochimique

Biochemical Properties

N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has shown significant activity against various types of cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-12(2)10(14)8-7-13-6-4-3-5-9(13)11-8/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAVZSRYRDBAQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN2C=CC=CC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

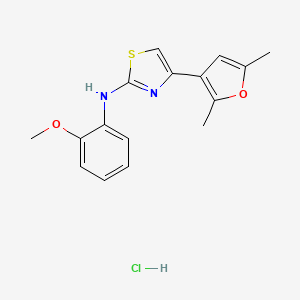

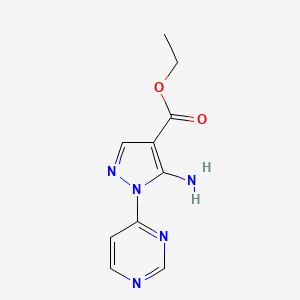

![2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2976138.png)

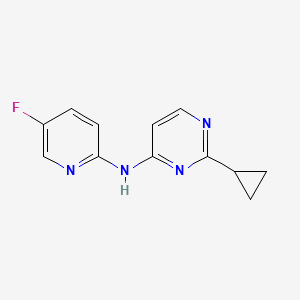

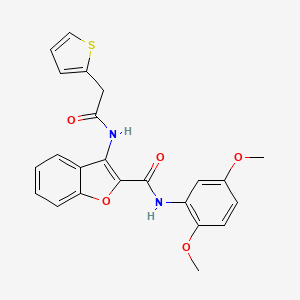

![ethyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2976139.png)

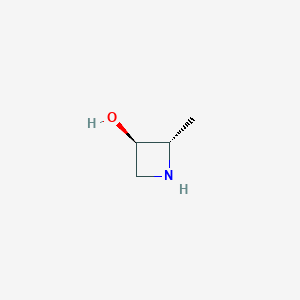

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2976145.png)

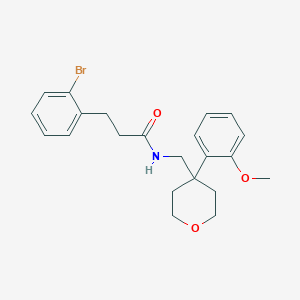

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2976146.png)